

# The Versatile Heterocycle: A Technical Guide to 2-Bromo-5-methylpyridin-4-amine

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## Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

Cat. No.: B1280532

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Introduction: **2-Bromo-5-methylpyridin-4-amine** (CAS No. 79055-60-0) is a substituted pyridine derivative that has emerged as a crucial heterocyclic building block in modern synthetic chemistry.<sup>[1]</sup> Its unique arrangement of a reactive bromine atom, a nucleophilic amine, and a methyl group on the pyridine core makes it an exceptionally versatile precursor for the synthesis of complex molecules. This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.<sup>[2][3]</sup>

## Physicochemical and Safety Profile

The compound's structure, featuring both a hydrogen bond donor (amine) and acceptor (pyridine nitrogen), alongside a modifiable bromide, dictates its chemical behavior and utility. High purity, typically 97% or greater, is essential to ensure predictable reactivity and minimize the formation of side products in subsequent synthetic steps.<sup>[1]</sup>

## Table 1: Physicochemical Properties of 2-Bromo-5-methylpyridin-4-amine

Property	Value	Reference
CAS Number	79055-60-0	[1][4]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub>	[1][5]
Molecular Weight	187.04 g/mol	[1][5]
Appearance	White to off-white solid	[1]
XLogP3	1.6	[5]
Topological Polar Surface Area	38.9 Å <sup>2</sup>	[5]
InChIKey	MVDBPMJQCXZKRB-UHFFFAOYSA-N	[6]

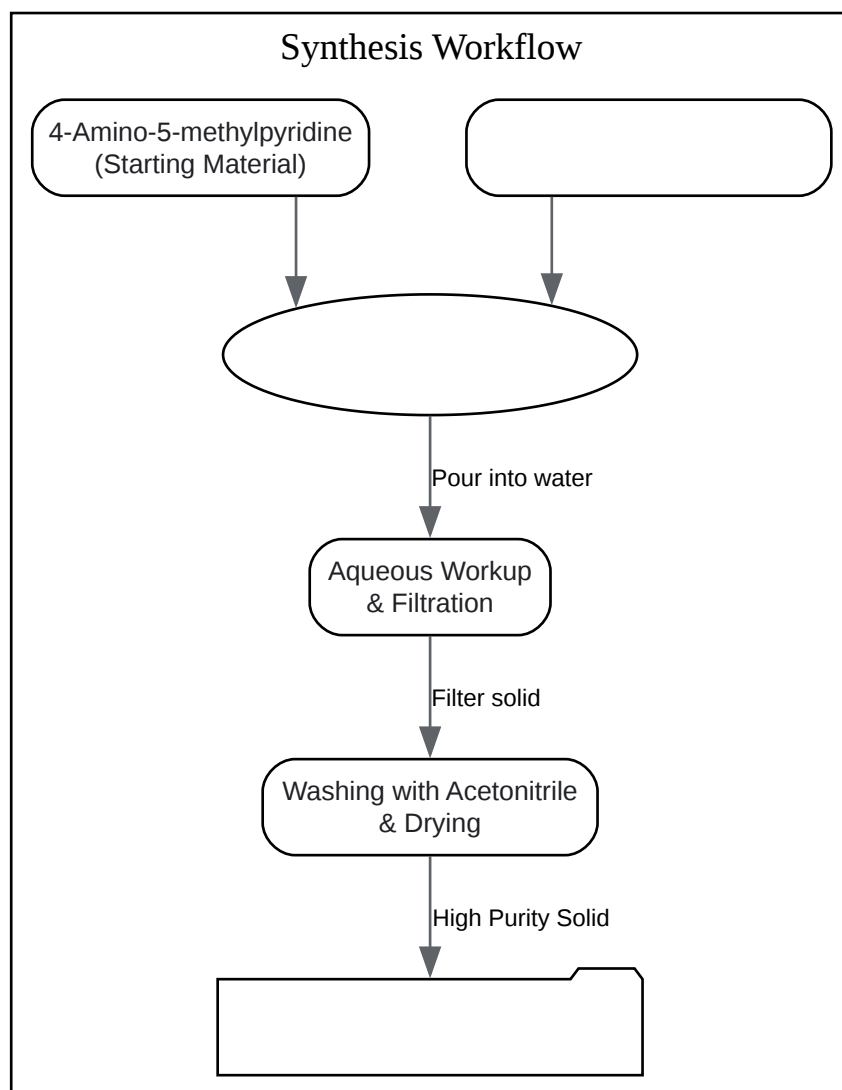
Note: Some sources may list synonyms such as 2-Amino-5-bromo-4-methylpyridine, but the CAS number 79055-60-0 corresponds to the 4-amino isomer.[4][7]

## Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference
Hazard Class	Acute Tox. 4	Harmful if swallowed.	[6]
Hazard Statement	H302	Harmful if swallowed.	[6]
Precautionary Statement	P301 + P312 + P330	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.	[6]

## Synthesis and Production

The synthesis of substituted bromopyridines often involves the selective bromination of an aminopyridine precursor. A common and efficient method utilizes N-Bromosuccinimide (NBS) as a brominating agent, which allows for controlled, regioselective introduction of the bromine atom under mild conditions.[7] This approach avoids the harsh conditions and multiple by-products associated with using elemental bromine.[7]



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*A general workflow for the synthesis of brominated aminopyridines.*

## Experimental Protocol: Synthesis via Bromination

This protocol is adapted from a known procedure for a structural isomer, 2-Amino-5-bromo-4-methylpyridine, and serves as a representative example.<sup>[7]</sup>

- **Dissolution:** Under an inert atmosphere and cooled in an ice bath (0°C), dissolve the starting material, 4-Amino-5-methylpyridine (1 equivalent), in anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of starting material).<sup>[7]</sup>

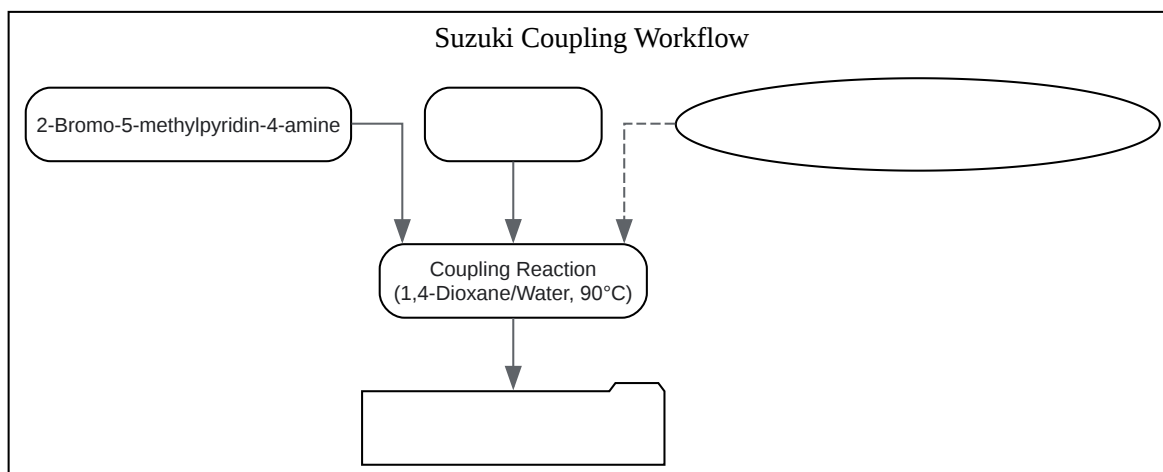
- **Reagent Addition:** Add a solution of N-Bromosuccinimide (NBS) (1 equivalent) in DMF dropwise to the cooled mixture, maintaining the temperature below 5°C.[7]
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
- **Quenching and Precipitation:** Once the starting material is consumed, pour the reaction mixture into a beaker of cold water. A solid precipitate should form.[7]
- **Isolation and Purification:** Filter the resulting solid and wash it thoroughly with water. Further purify the crude product by washing with cold acetonitrile, followed by filtration and drying under vacuum to yield the final product.[7] A typical yield for this type of reaction is approximately 80%.[7]

## Core Reactivity and Applications in Synthesis

The true value of **2-Bromo-5-methylpyridin-4-amine** lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of highly functionalized molecular scaffolds.

### Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8] For **2-Bromo-5-methylpyridin-4-amine**, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position, a key step in building biaryl structures commonly found in pharmaceuticals.[8][9]



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*Workflow for the Suzuki-Miyaura cross-coupling reaction.*

## Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on a general method for the Suzuki coupling of bromopyridine amines. [8][10]

- Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine **2-Bromo-5-methylpyridin-4-amine** (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 5 mol%), and a base like potassium phosphate ( $\text{K}_3\text{PO}_4$ , 2.2 equivalents). [10]
- Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). [8][10]
- Reaction: Heat the mixture to 85-95°C and stir for 12-18 hours, monitoring by TLC or LC-MS. [10]

- **Workup:** After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.
- **Extraction & Purification:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired biaryl product.

### Table 3: Representative Suzuki Coupling Products from a Bromopyridine Amine Isomer

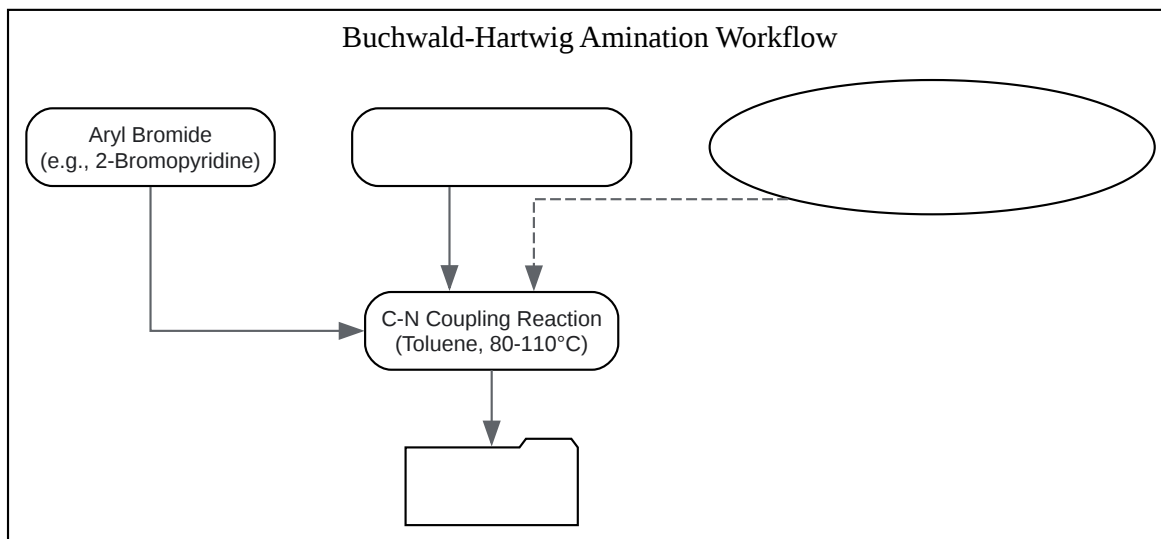
The following data is from the Suzuki coupling of the isomer 5-Bromo-2-methylpyridin-3-amine and serves to illustrate the scope and typical yields of such reactions.<sup>[10]</sup>

Arylboronic Acid	Product	Yield (%)	M.p. (°C)
4-Methylphenylboronic acid	2-Methyl-5-(4-methylphenyl)pyridin-3-amine	85	208-209
4-Chlorophenylboronic acid	5-(4-Chlorophenyl)-2-methylpyridin-3-amine	78	224-225
3,4-Difluorophenylboronic acid	5-(3,4-Difluorophenyl)-2-methylpyridin-3-amine	75	230-231
3-Chloro-4-fluorophenylboronic acid	5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine	72	240

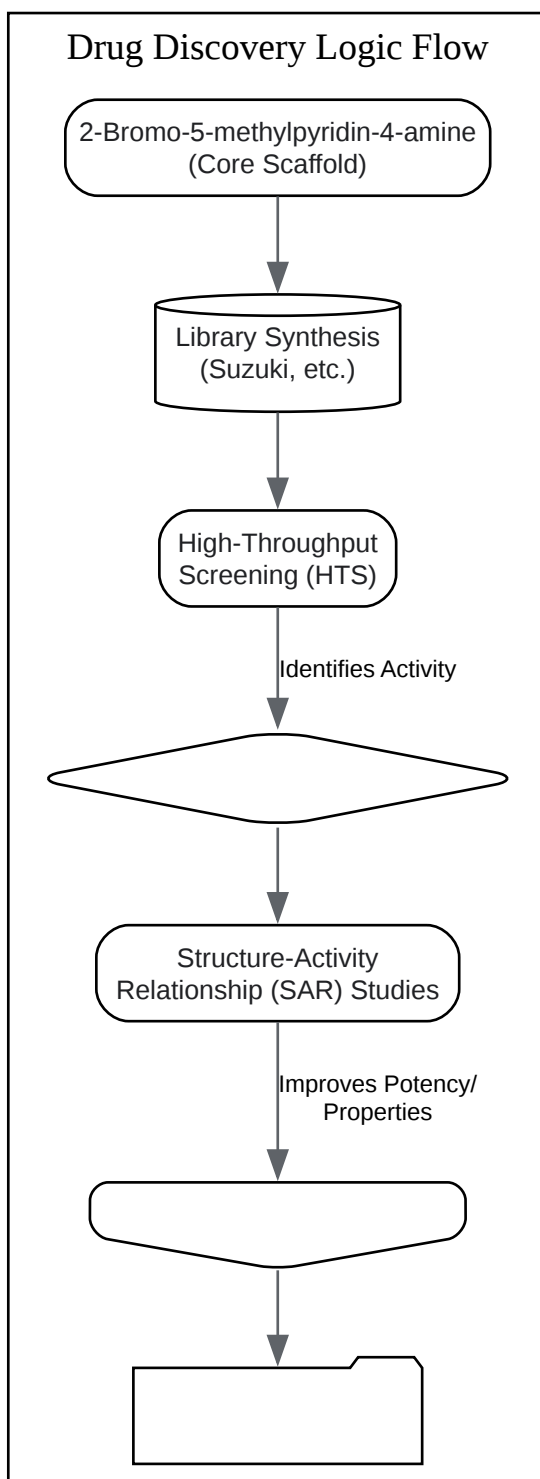
### Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.<sup>[11]</sup> While **2-Bromo-5-methylpyridin-4-amine** already contains an amino group, this reaction is highly relevant for other bromopyridines and demonstrates the versatility of the C-Br bond. For instance, a related precursor, 2-bromopyridine, can be aminated to install the very

amine group that makes the title compound a useful building block.<sup>[12]</sup><sup>[13]</sup> This reaction is critical for synthesizing a diverse array of substituted aminopyridines.<sup>[14]</sup>







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